molecular formula C14H17ClN4O2 B164668 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime CAS No. 126489-86-9

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime

Cat. No. B164668
M. Wt: 308.76 g/mol
InChI Key: JPKARLXXWXJTKF-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation, fungal and bacterial growth, and cancer cell proliferation.

Biochemical And Physiological Effects

Studies have shown that 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime can have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal and antibacterial properties by inhibiting the growth of certain fungi and bacteria. Additionally, it has been studied for its potential to induce cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime in lab experiments is its potential to be used as a therapeutic agent in various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime. These include further studies on its potential use as a therapeutic agent in various diseases, exploring its mechanism of action, and investigating its potential side effects. Additionally, research can be conducted to develop more efficient synthesis methods and explore its potential applications in other fields of scientific research.
In conclusion, 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.

Synthesis Methods

The synthesis of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime involves the reaction of 4-chlorobenzaldehyde, dimethyl acetal, and hydroxylamine hydrochloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions in ethanol and produces the desired compound in good yield.

Scientific Research Applications

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antifungal, and antibacterial properties. Additionally, it has been explored for its potential use as a therapeutic agent in cancer treatment.

properties

CAS RN

126489-86-9

Product Name

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-hydroxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C14H17ClN4O2/c1-13(2,7-18-21)14(20,8-19-10-16-9-17-19)11-3-5-12(15)6-4-11/h3-7,9-10,20-21H,8H2,1-2H3/b18-7+

InChI Key

JPKARLXXWXJTKF-CNHKJKLMSA-N

Isomeric SMILES

CC(C)(/C=N/O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

SMILES

CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

synonyms

Bay U 3625
Bay U 3625, (+-)-isomer
Bay-U 3625

Origin of Product

United States

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